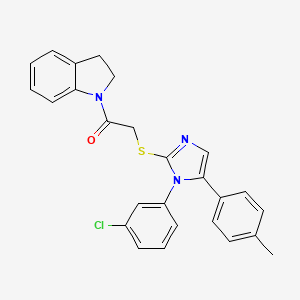
2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-(3-Chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a synthetic organic compound characterized by its unique structural features. It comprises a 3-chlorophenyl group, a p-tolyl group, and an indolin-1-yl group connected through imidazol-2-yl and thioethanone linkages. This compound has garnered attention in various fields of scientific research due to its potential biological activities and diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone typically involves multi-step organic synthesis. The initial step often includes the synthesis of the imidazole core, followed by the introduction of the 3-chlorophenyl and p-tolyl groups. This is achieved through nucleophilic substitution reactions. The final step involves the formation of the thioethanone linkage, connecting the indolin-1-yl group via a thioesterification reaction.
Industrial Production Methods: Scaling up the laboratory synthesis for industrial production usually involves optimizing reaction conditions to increase yield and purity. Techniques such as high-pressure liquid chromatography (HPLC) and recrystallization are employed for purification. The utilization of greener solvents and catalysts to minimize environmental impact is also explored in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound undergoes oxidation reactions, typically yielding sulfoxide and sulfone derivatives.
Reduction: Reduction reactions can lead to the cleavage of the thioether bond, resulting in simpler alkanes and thiols.
Substitution: The aromatic rings are prone to electrophilic and nucleophilic substitution, generating various substituted analogs.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like hydrogen peroxide or potassium permanganate under controlled temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Utilization of halogenating agents, nucleophiles, or electrophiles under mild to moderate conditions to prevent degradation.
Major Products Formed: The primary products formed from these reactions include sulfoxides, sulfones, dealkylated derivatives, and substituted imidazole analogs.
Scientific Research Applications
2-((1-(3-Chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone has diverse applications across several scientific domains:
Chemistry: It serves as a building block for synthesizing complex organic molecules and novel materials.
Biology: The compound exhibits potential antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Medicine: Preliminary studies suggest it may have anti-cancer properties by inducing apoptosis in cancer cells.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The compound exerts its effects through various molecular pathways:
Molecular Targets: It interacts with specific enzymes and receptors, leading to inhibition or activation of their functions.
Pathways Involved: In cancer cells, it triggers apoptosis by activating caspase pathways. In microbial cells, it disrupts cell membrane integrity, leading to cell death.
Comparison with Similar Compounds
Compared to other imidazole derivatives, 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone stands out due to its unique combination of functional groups, which confer distinct physicochemical properties and biological activities. Similar compounds include:
2-(1H-Imidazol-2-ylthio)-1-(phenyl)ethanone
2-(1-(4-Methylphenyl)-1H-imidazol-2-ylthio)-1-(phenyl)ethanone
1-(3-Chlorophenyl)-5-(p-tolyl)-1H-imidazole
Each of these analogs differs in the nature of the aromatic substituents and the thioether linkage, impacting their reactivity and application potential.
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3OS/c1-18-9-11-20(12-10-18)24-16-28-26(30(24)22-7-4-6-21(27)15-22)32-17-25(31)29-14-13-19-5-2-3-8-23(19)29/h2-12,15-16H,13-14,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGFRCXNQJLPGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC(=O)N4CCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
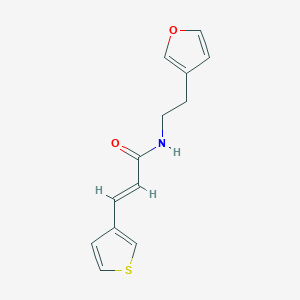
![N-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2650903.png)
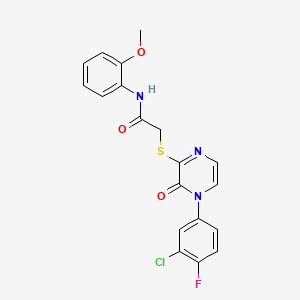
![3,6-dimethyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2650907.png)
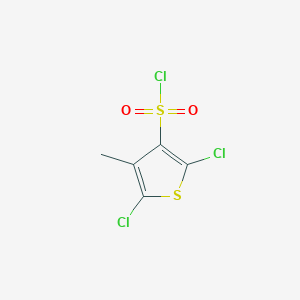
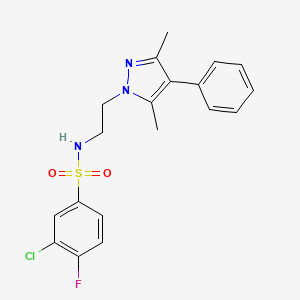

![Methyl N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2650913.png)
![2-chloro-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide](/img/structure/B2650914.png)
![(E)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methyl-3-phenylacrylamide](/img/structure/B2650915.png)

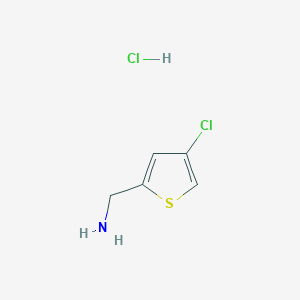

![N-[(3,4-dimethoxyphenyl)methyl]but-2-ynamide](/img/structure/B2650924.png)
